molecular formula C8H8O4 B565021 5-Acetoxymethyl-2-furaldehyde-13C6 CAS No. 1215731-50-2

5-Acetoxymethyl-2-furaldehyde-13C6

Cat. No.: B565021
CAS No.: 1215731-50-2
M. Wt: 174.102
InChI Key: QAVITTVTXPZTSE-CLQMYPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetoxymethyl-2-furaldehyde-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5-Acetoxymethyl-2-furaldehyde, where six carbon atoms are replaced with the carbon-13 isotope. This compound is often utilized in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxymethyl-2-furaldehyde-13C6 typically involves the acetylation of hydroxymethylfurfural (HMF) using acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Acetoxymethyl-2-furaldehyde-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Acetoxymethyl-2-furaldehyde-13C6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetoxymethyl-2-furaldehyde-13C6 involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The carbon-13 isotope acts as a marker, allowing researchers to study the transformation and fate of the compound in various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and NMR spectroscopy. Its stable isotope composition allows for precise and accurate tracking in various research applications .

Properties

IUPAC Name

[5-(oxo(113C)methyl)(2,3,4,5-13C4)furan-2-yl](113C)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3/i2+1,3+1,4+1,5+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVITTVTXPZTSE-CLQMYPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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